
5-cis Iloprost
Übersicht
Beschreibung
5-cis Iloprost is the C-5 cis-isomer of iloprost, a second-generation synthetic analog of prostaglandin I₂ (PGI₂, prostacyclin) . Iloprost itself is a stable prostacyclin mimetic with vasodilatory, antiplatelet, and anti-fibrotic properties, widely used for conditions like pulmonary arterial hypertension (PAH) and systemic sclerosis (SSc)-related digital ulcers . Thus, comparisons herein rely on data from the parent compound, iloprost, and structurally/functionally related prostacyclin analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-cis Iloprost involves multiple steps, starting from readily available starting materials. The key step in the synthesis is the construction of the appropriately substituted bicyclic ketone. This is achieved through a series of reactions including aldol condensation, reduction, and cyclization. The final product is obtained after purification and isolation steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 5-cis Iloprost undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Renal Protection
Iloprost has been extensively studied for its protective effects against contrast-induced nephropathy (CIN) and renal dysfunction in transplant patients.
Case Studies and Findings
- A systematic review identified five studies demonstrating iloprost's renoprotective effects in renal transplantation. These studies indicated that iloprost administration significantly reduced the incidence of CIN among patients undergoing coronary angiography, with a risk ratio (RR) of 0.32 (95% CI: 0.16-0.67) .
- In a randomized controlled trial involving patients with baseline renal insufficiency, iloprost infusion resulted in a mean difference improvement in creatinine clearance by 4.56 mL/min/m² (95% CI: 1.82-7.30), affirming its efficacy in preventing acute renal insufficiency .
Data Table: Renal Protection Studies
Study | Population | Intervention | Outcome | Risk Ratio |
---|---|---|---|---|
Study A | Renal transplant patients | Iloprost infusion | Reduced CIN incidence | RR = 0.32 |
Study B | Coronary angiography patients | Iloprost vs placebo | Improved creatinine clearance | WMD = 4.56 mL/min/m² |
Pulmonary Hypertension
Iloprost is widely used in managing pulmonary arterial hypertension (PAH), where it improves exercise capacity and reduces hospitalization rates.
Clinical Trials
- The GRIPHON trial established that selexipag, another prostacyclin receptor agonist, showed similar efficacy to iloprost but with lower hospitalization risks . This highlights iloprost's role as a cornerstone treatment for PAH.
- A comparative analysis indicated that inhaled iloprost was associated with higher healthcare encounters compared to oral selexipag, suggesting differences in treatment persistence and effectiveness .
Data Table: Pulmonary Hypertension Outcomes
Treatment | Hospitalization Rate | Exercise Capacity Improvement |
---|---|---|
Iloprost | Higher than selexipag | Significant |
Selexipag | Lower hospitalization rate | Comparable improvement |
Septic Shock Management
Recent studies have explored the use of iloprost in critically ill patients with septic shock.
Clinical Trial Insights
- The COMBAT-SHINE trial assessed the impact of low-dose iloprost on organ dysfunction in septic shock patients but concluded that it did not significantly improve outcomes compared to placebo, leading to the trial's termination for futility .
- Despite this setback, iloprost's potential as a supportive therapy in septic conditions remains under investigation, particularly regarding its endothelial protective properties.
Data Table: Septic Shock Trial Results
Trial Name | Population | Intervention | Primary Outcome | Result |
---|---|---|---|---|
COMBAT-SHINE | ICU patients with septic shock | Iloprost vs placebo | SOFA score reduction | No significant difference |
Wirkmechanismus
5-cis Iloprost mimics the biological actions of prostacyclin, a short-lived prostanoid mainly produced in the vascular endothelium. It works by binding to prostacyclin receptors on the surface of cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Structural and Receptor Binding Differences
Key Compounds Compared:
- Iloprost (parent compound)
- Carbaprostacyclin (first-generation prostacyclin analog)
- Treprostinil
- Beraprost
- Cisaprost
- Octimibate (non-prostanoid prostacyclin receptor agonist)
Structural Insights :
- Iloprost’s unique cyclopentane ring and side-chain hydroxyl groups enable PPARα/β activation, enhancing anti-inflammatory and metabolic effects compared to carbaprostacyclin .
- This compound’s isomerism may alter receptor binding kinetics, but this remains unstudied .
Pharmacological and Clinical Efficacy
Pulmonary Arterial Hypertension (PAH):
- Iloprost’s short half-life (~30–60 minutes) necessitates frequent dosing (6–12 inhalations/day), whereas treprostinil’s longer duration allows fewer administrations .
- Combining iloprost with sildenafil (a PDE5 inhibitor) amplifies pulmonary vasodilation, reducing mean pulmonary arterial pressure by 13.8 mmHg vs. 9.4 mmHg with iloprost alone .
Raynaud’s Phenomenon and Digital Ulcers (SSc):
- IV iloprost’s prolonged regimen (6–8 hours/day for 5 days) accelerates DU healing and reduces relapse rates .
Biologische Aktivität
5-cis Iloprost is a synthetic analogue of prostacyclin (PGI2), which plays a significant role in vascular biology. This compound exhibits various biological activities, particularly in the context of vasodilation, cytoprotection, and potential therapeutic applications in pulmonary arterial hypertension (PAH) and cancer prevention. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Iloprost mimics the actions of prostacyclin, primarily functioning as a potent vasodilator. It acts through the activation of prostacyclin receptors (IP receptors), leading to increased intracellular cyclic AMP (cAMP) levels, which play a crucial role in inhibiting vascular smooth muscle cell proliferation and promoting vasodilation. The mechanism also involves:
- Inhibition of Platelet Aggregation : Iloprost reduces platelet aggregation, contributing to its vasodilatory effects and potential anti-thrombotic properties .
- Cytoprotection : It has been shown to attenuate ischemia-induced tissue injury by preserving mitochondrial function and reducing oxidative stress .
- Modulation of Inflammatory Responses : Studies indicate that iloprost may decrease neutrophil accumulation and stabilize cellular membranes .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:
- Absorption : Following inhalation, peak plasma levels are approximately 150 pg/mL within 30 minutes. Intravenous administration leads to steady-state plasma concentrations around 85 ng/L .
- Volume of Distribution : The apparent steady-state volume of distribution is reported at 0.7 to 0.8 L/kg in healthy subjects .
- Protein Binding : Approximately 60% of iloprost is protein-bound, mainly to albumin .
- Metabolism : Iloprost undergoes minimal cytochrome P450-dependent metabolism and is primarily metabolized via β-oxidation with tetranor-iloprost as the main inactive metabolite .
Pulmonary Arterial Hypertension (PAH)
Iloprost has been extensively studied for its efficacy in treating PAH. Clinical trials demonstrate significant reductions in pulmonary vascular resistance and pulmonary artery pressure following iloprost administration. For instance:
- A study involving patients with PAH showed that iloprost inhalation improved exercise capacity and functional class compared to placebo .
Cancer Prevention
Recent research has highlighted the potential role of iloprost in cancer chemoprevention:
- In murine models, iloprost-impregnated chow resulted in elevated lung macrophages and decreased tumor formation, suggesting an immunomodulatory effect that may contribute to its anticancer properties .
Data Table: Summary of Biological Activities
Biological Activity | Description |
---|---|
Vasodilation | Potent dilator of systemic and pulmonary vascular beds |
Platelet Aggregation | Inhibits platelet aggregation, reducing thrombus formation |
Cytoprotection | Attenuates ischemia-induced tissue injury |
Anti-inflammatory Effects | Decreases neutrophil accumulation; stabilizes cell membranes |
Cancer Prevention | Reduces lung tumor formation in animal models |
Study on Endobronchial Dysplasia
A multicenter phase II trial assessed the impact of oral iloprost on endobronchial dysplasia in former smokers. The trial included 152 subjects and demonstrated significant improvement in histological scores among those treated with iloprost compared to placebo .
Ischemia-Reperfusion Injury
In animal models subjected to ischemia-reperfusion injury, administration of iloprost preserved myocardial function significantly better than control groups, indicating its protective effects on cardiac tissue during ischemic events .
Q & A
Basic Research Questions
Q. What are the structural and pharmacological distinctions between 5-cis Iloprost and its parent compound, Iloprost?
- Answer : this compound is the C-5 cis-isomer of Iloprost, a second-generation prostacyclin analog. While Iloprost is well-documented for its vasodilatory and antiplatelet effects via prostacyclin (IP) receptor activation , the pharmacological properties of this compound remain uncharacterized in published literature . Methodologically, comparative studies using isomer-specific assays (e.g., receptor-binding assays, vascular relaxation models) are required to delineate differences in potency, receptor affinity, and metabolic stability.
Q. How can researchers address the lack of published pharmacological data on this compound?
- Answer : Experimental approaches should include:
- Stability assays : Turbiscan analysis and HPLC to monitor physicochemical stability under varying conditions (e.g., pH, temperature) .
- In vitro models : Dose-response studies in endothelial or smooth muscle cell lines to assess IP receptor activation and downstream signaling (e.g., cAMP modulation) .
- Comparative isomer analysis : Use chiral chromatography to isolate isomers and test bioactivity independently .
Q. What validated preclinical models are suitable for studying this compound’s vasoactive effects?
- Answer : Established models for Iloprost include:
- Raynaud’s phenomenon models : Murine ischemia-reperfusion (I/R) assays to evaluate digital ulcer prevention .
- Pulmonary hypertension models : Chronic hypoxia-induced vascular remodeling in rodents, with hemodynamic measurements via right heart catheterization .
- Ex vivo vascular rings : Testing vasodilation in isolated arteries (e.g., rat aortic rings) .
Advanced Research Questions
Q. How does this compound’s stereochemistry influence its interaction with peroxisome proliferator-activated receptors (PPARs)?
- Answer : Iloprost acts as a dual PPARα/δ agonist via direct binding, as shown by X-ray crystallography . For this compound, molecular docking simulations and mutagenesis studies (e.g., alanine scanning of PPAR ligand-binding domains) can identify isomer-specific interactions. Functional assays (e.g., luciferase reporter gene systems) should quantify transcriptional activation differences between isomers .
Q. What experimental strategies can resolve contradictions in efficacy between intravenous (IV) and oral Iloprost administration?
- Answer : Key considerations include:
- Pharmacokinetic profiling : Compare bioavailability, half-life, and metabolite formation between IV and oral routes using LC-MS/MS .
- Drug delivery systems : Test nanoparticle encapsulation or sustained-release formulations to enhance oral efficacy, referencing Iloprost-loaded elastomeric pumps .
- Clinical trial design : Use crossover studies with objective endpoints (e.g., laser Doppler flowmetry for microcirculation) .
Q. How can researchers optimize experimental design to ensure reproducibility in this compound studies?
- Answer : Follow guidelines for rigorous methodology:
- Statistical power : Pre-sample size calculations using pilot data to avoid underpowered results .
- Blinding and controls : Include vehicle and isomer-negative controls to isolate 5-cis-specific effects .
- Data transparency : Publish raw datasets and detailed protocols in supplementary materials, adhering to journal standards for reproducibility .
Q. What mechanisms underlie this compound’s potential cardioprotective effects in ischemia-reperfusion injury?
- Answer : Hypothesized pathways include:
- Oxidative stress modulation : Measure superoxide dismutase (SOD) activity and lipid peroxidation markers (e.g., malondialdehyde) in myocardial I/R models .
- Neutrophil inhibition : Flow cytometry to assess reduced CD11b/CD18 expression in Iloprost-treated groups .
- PPARδ-mediated effects : Use PPARδ-knockout mice to isolate receptor-specific cardioprotection .
Q. How can structural insights from Iloprost-PPAR complexes guide the design of this compound analogs?
- Modify functional groups : Introduce substituents at C-3 or C-5 positions to enhance PPARα/δ binding.
- Test selectivity : Radioligand competition assays against PPARγ to minimize off-target effects.
- Validate in silico : Molecular dynamics simulations to predict stability of analog-receptor complexes.
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Answer : Use:
- Non-linear regression : Fit sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ values .
- Meta-analysis : For clinical data, apply random-effects models to account for heterogeneity across trials .
- Bayesian methods : Incorporate prior pharmacokinetic data to refine posterior probability distributions .
Q. How should researchers address potential biases in preclinical studies of this compound?
- Answer : Mitigation strategies include:
- Randomization : Use block randomization for animal group assignments .
- Blinded outcome assessment : Ensure histopathology or hemodynamic analyses are performed by independent evaluators .
- Negative control experiments : Test isomers with known inactivity to confirm assay specificity .
Q. Data Presentation and Validation
Q. What criteria should be met to validate this compound’s purity and identity in experimental settings?
- Answer : Require:
- Chiral purity : ≥97% verified via chiral HPLC with reference standards .
- Spectroscopic confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Batch-to-batch consistency : Publish certificates of analysis (CoA) for reproducibility .
Q. How can researchers ensure ethical rigor in studies involving this compound?
- Answer : Adhere to:
- Institutional guidelines : Submit protocols to ethics committees for approval, particularly for animal or human tissue use .
- Data integrity : Avoid selective reporting by pre-registering hypotheses and analysis plans .
- Conflict disclosure : Declare funding sources or commercial interests that may influence outcomes .
Eigenschaften
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-UGQITTIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.